Tioflavina T

Descripción general

Descripción

Thioflavin T, also known as Basic Yellow 1 or CI 49005, is a benzothiazole dye widely used in scientific research. It is particularly known for its application in the study of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer’s disease. Thioflavin T exhibits enhanced fluorescence upon binding to beta-sheet-rich structures, making it a valuable tool for visualizing and quantifying amyloid aggregates .

Aplicaciones Científicas De Investigación

Thioflavin T has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

ThT primarily targets amyloid fibrils and RNA G-quadruplex structures . Amyloid fibrils are misfolded protein aggregates that are associated with several neurodegenerative diseases, while RNA G-quadruplex structures play important roles in translational regulation, mRNA processing events, and gene expression .

Mode of Action

ThT interacts with its targets through a process known as binding . When ThT binds to beta-sheet-rich structures, such as those in amyloid aggregates, the dye displays enhanced fluorescence and a characteristic red shift of its emission spectrum . This change in fluorescent behavior can be caused by many factors that affect the excited state charge distribution of ThT, including binding to a rigid, highly-ordered nanopocket, and specific chemical interactions between ThT and the nanopocket .

Biochemical Pathways

ThT’s interaction with amyloid fibrils and RNA G-quadruplex structures affects the protein aggregation pathway . By binding to these structures, ThT can help visualize and quantify the presence of these aggregates, providing valuable information about the progression of diseases associated with protein misfolding .

Pharmacokinetics

Tht is known to possess stable fluorescence properties, cell penetration capability, and low toxicity , which suggest it may have good bioavailability.

Result of Action

The binding of ThT to its targets results in a significant increase in its fluorescence . This fluorescence enhancement allows for the visualization and quantification of amyloid fibrils and RNA G-quadruplex structures . Therefore, ThT is a valuable tool in the study of diseases associated with protein aggregation, such as Alzheimer’s disease .

Action Environment

The action of ThT can be influenced by environmental factors such as pH. Both acidic and basic pH conditions can significantly decrease the intensity of ThT absorption in the visible region and fluorescence emission intensity . Therefore, ThT assays should be carefully carried out at basic or acidic pH as strong pH dependence of ThT could be responsible for misinterpretation and false positive/negative experimental results .

Análisis Bioquímico

Biochemical Properties

Thioflavin T plays a crucial role in biochemical reactions by binding to beta-sheet-rich structures, such as those found in amyloid aggregates. Upon binding, Thioflavin T exhibits enhanced fluorescence and a characteristic red shift in its emission spectrum . This interaction is primarily with amyloid fibrils, but Thioflavin T can also bind to double-stranded DNA, indicating its versatility in biochemical studies . The binding of Thioflavin T to amyloid fibrils is facilitated by the rotational immobilization of the central carbon-carbon bond connecting the benzothiazole and aniline rings .

Cellular Effects

Thioflavin T affects various cellular processes, particularly in the context of neurodegenerative diseases. It has been shown to indicate mitochondrial membrane potential in mammalian cells, localizing into the mitochondria in a membrane-potential-dependent manner . This localization can influence cell function, including mitochondrial respiration and membrane potential dynamics. Additionally, Thioflavin T can affect cell signaling pathways and gene expression by interacting with nucleic acids and protein aggregates .

Molecular Mechanism

At the molecular level, Thioflavin T exerts its effects through binding interactions with amyloid fibrils. The dye binds in channels running parallel to the long axis of the fibril, potentially in a monomeric or dimeric form . This binding is facilitated by the planar conformation of Thioflavin T, which allows it to dock onto surfaces formed by beta-sheets . The fluorescence enhancement upon binding is attributed to the rotational immobilization of the central carbon-carbon bond .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thioflavin T can change over time. The dye is stable under standard conditions, but its fluorescence can be affected by pH levels. At acidic pH, Thioflavin T undergoes protonation, while at basic pH, it undergoes hydroxylation, both of which can quench its fluorescence signal . Long-term studies have shown that Thioflavin T can maintain its binding to amyloid fibrils, providing consistent fluorescence signals for extended periods .

Dosage Effects in Animal Models

The effects of Thioflavin T vary with different dosages in animal models. In a Caenorhabditis elegans model of tauopathy, Thioflavin T extended the lifespan of the worms and improved their motility at certain concentrations . At higher doses, Thioflavin T can cause toxicity and adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

Thioflavin T is involved in metabolic pathways related to RNA metabolism. It binds preferentially to purine oligoribonucleotides over pyrimidine oligoribonucleotides and oligodeoxyribonucleotides, enabling the monitoring of RNA metabolism in vitro and in vivo . This property allows Thioflavin T to be used as a probe for studying gene expression and metabolic flux in bacterial cells .

Transport and Distribution

Within cells and tissues, Thioflavin T is transported and distributed based on its interactions with transporters and binding proteins. The dye’s cationic nature facilitates its localization into mitochondria, where it can indicate membrane potential . Additionally, Thioflavin T’s distribution can be influenced by pH levels, which affect its fluorescence properties .

Subcellular Localization

Thioflavin T primarily localizes to mitochondria in mammalian cells, where it acts as a membrane potential indicator . This localization is dependent on the mitochondrial membrane potential and can be influenced by factors such as blue light exposure . Thioflavin T can also stain mRNA in actively dividing bacterial cells, providing insights into RNA metabolism at the single-cell level .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thioflavin T is synthesized by the methylation of dehydrothiotoluidine with methanol in the presence of hydrochloric acid or sulfuric acid at temperatures ranging from 160 to 170°C under pressure . The reaction involves the formation of a benzothiazole ring, which is crucial for the dye’s fluorescence properties.

Industrial Production Methods: In industrial settings, the synthesis of Thioflavin T follows similar routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities and achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions: Thioflavin T undergoes various chemical reactions, including:

Oxidation: Thioflavin T can be oxidized under specific conditions, leading to changes in its fluorescence properties.

Reduction: The dye can also undergo reduction reactions, which may affect its binding affinity to amyloid fibrils.

Substitution: Thioflavin T can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different fluorescent species, while substitution reactions can yield a variety of Thioflavin T derivatives .

Comparación Con Compuestos Similares

- Thioflavin S

- Congo Red

- Cresyl Violet

Thioflavin T continues to be a valuable tool in the study of amyloid-related diseases and other scientific research areas, thanks to its unique properties and versatile applications.

Propiedades

IUPAC Name |

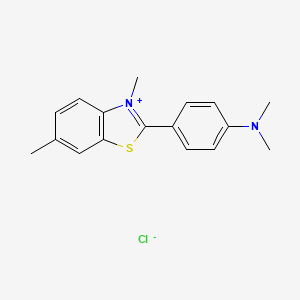

4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N2S.ClH/c1-12-5-10-15-16(11-12)20-17(19(15)4)13-6-8-14(9-7-13)18(2)3;/h5-11H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADVWWSKYZXRGX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)[N+](=C(S2)C3=CC=C(C=C3)N(C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883841 | |

| Record name | Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2390-54-7, 1326-12-1 | |

| Record name | Thioflavin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioflavin T | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioflavin T | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(dimethylamino)phenyl]-3,6-dimethylbenzothiazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylated sulfonated primuline base | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOFLAVIN T | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAX9SG0II0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: ThT exhibits a significant fluorescence enhancement upon binding to amyloid fibrils. While the exact mechanism is still under investigation, it is believed that ThT binds to the grooves present on the fibril surface. These grooves, often formed by the arrangement of β-sheets, provide a hydrophobic environment where ThT's rotational freedom is restricted, leading to increased fluorescence. [, , ]

A: While ThT is primarily used as a detection tool, research suggests that it can influence amyloid fibril formation. Studies with the Aβ(1-40) peptide, implicated in Alzheimer’s disease, demonstrate that ThT can promote fibril formation. This effect is attributed to ThT's ability to alter solvent-peptide interactions and stabilize β-sheet conformations, accelerating the aggregation process. []

A: ThT, or Basic Yellow 1, is a benzothiazole salt with a chloride or perchlorate counterion. Its chemical formula is C18H20N2S • X (where X is Cl or ClO4). [, ]

A: The molecular weight of ThT depends on the counterion. With chloride, it is 318.86 g/mol, and with perchlorate, it is 383.82 g/mol. []

A: ThT undergoes a reversible hydroxylation reaction in alkaline solutions, leading to the formation of hydroxylated ThT. This modification alters its spectroscopic properties and can affect its efficiency in amyloid detection at basic pH. []

A: Yes, the fluorescence response of ThT can vary depending on the amyloid fibril type. While it generally exhibits enhanced fluorescence upon binding to various amyloid fibrils, the extent of enhancement, binding affinity, and emission spectra can differ. For instance, ThT shows different sensitivities to lysozyme and albumin fibrils. []

A: Molecular dynamics simulations and binding free energy calculations are powerful tools to investigate the binding modes of ThT to amyloid fibrils. These methods help to predict the binding sites, affinities, and interactions, providing insights into the molecular basis of ThT fluorescence enhancement. [, ]

A: Yes, understanding the structure-activity relationship (SAR) through computational methods is crucial for designing improved ThT analogs. By modifying the ThT structure and simulating its interactions with amyloid fibrils, researchers can identify modifications that enhance binding affinity, fluorescence properties, and selectivity. [, , ]

A: A combination of spectroscopic, microscopic, and biophysical techniques are employed to study ThT-amyloid interactions. These include: * Fluorescence Spectroscopy: To monitor ThT fluorescence enhancement upon binding to amyloid fibrils, providing information on binding kinetics and affinity. [, , ] * UV-Vis Spectroscopy: To determine ThT concentration, monitor its spectroscopic changes, and characterize its interactions with amyloid fibrils. [] * Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of amyloid fibrils and assess the impact of ThT binding on their conformation. [, ] * Atomic Force Microscopy (AFM): To visualize the morphology and structure of amyloid fibrils and observe the effects of ThT binding. [, ] * Transmission Electron Microscopy (TEM): To obtain high-resolution images of amyloid fibrils and their interactions with ThT. [, ]

A: While ThT is widely used for amyloid detection, quantitative analysis requires careful consideration of factors that can influence its fluorescence. These include: * Inner Filter Effect: High ThT or amyloid concentrations can lead to an underestimation of fluorescence due to light absorption. Correction factors need to be applied for accurate quantification. [] * Binding Stoichiometry: ThT can exhibit multiple binding modes to amyloid fibrils, each with different affinities and fluorescence quantum yields. Understanding these binding modes is crucial for accurate interpretation. [, ] * Amyloid Fibril Morphology: The structural differences between amyloid fibrils can influence ThT binding and fluorescence, leading to variations in quantification. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3,4-dimethylphenyl)methyl]-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)

![4-Hydroxy-5H-cyclohepta[d]isoxazol-5-one](/img/structure/B1170473.png)